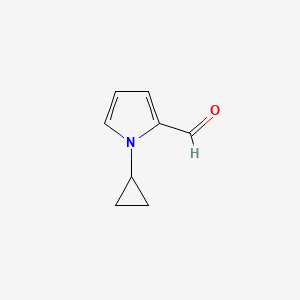

1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXARQIEKNOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271482 | |

| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039758-67-2 | |

| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039758-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: A Key Intermediate in Drug Discovery

Abstract: This guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The strategic incorporation of a cyclopropyl group onto the pyrrole scaffold offers unique conformational and metabolic advantages in medicinal chemistry.[1][2] This document details a robust and efficient two-step synthetic pathway, beginning with the formation of the N-cyclopropylpyrrole precursor via the Paal-Knorr condensation, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the mechanistic underpinnings of each step, provide detailed, reproducible experimental protocols, and present key analytical data for the final product, serving as a comprehensive resource for researchers and development professionals.

Strategic Importance and Retrosynthetic Analysis

The target molecule, this compound, combines two high-value structural motifs. The pyrrole-2-carbaldehyde core is a versatile scaffold, with the aldehyde group serving as a crucial handle for constructing more complex molecular architectures through reactions like condensation, oxidation, and reductive amination.[3][4] Derivatives of this core are found in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[5]

The N-cyclopropyl substituent is not merely an inert alkyl group. The cyclopropyl ring is a "bioisostere" of a phenyl ring or a double bond in certain contexts, offering rigid conformational constraint which can enhance binding affinity to biological targets.[1] Its unique electronic properties and inherent strain contribute to increased metabolic stability and improved pharmacokinetic profiles by blocking potential sites of metabolism.[2]

A logical retrosynthetic analysis of the target molecule suggests a two-step approach:

-

C-C Bond Formation (Formylation): The aldehyde group can be installed onto a pre-formed N-cyclopropylpyrrole ring via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high efficiency, mild conditions, and excellent regioselectivity for the electron-rich C2 position of the pyrrole ring.[6][7][8]

-

C-N Bond Formation (Pyrrole Synthesis): The precursor, 1-cyclopropyl-1H-pyrrole, can be synthesized efficiently through the condensation of a primary amine (cyclopropylamine) with a 1,4-dicarbonyl compound, a classic transformation known as the Paal-Knorr pyrrole synthesis.[9][10]

This guide will detail this forward synthesis, providing the causal logic behind each procedural step.

Synthetic Pathway Visualization

The selected two-step pathway provides a reliable and scalable route to the target compound. The workflow is summarized in the diagram below.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Part 3.1: Synthesis of 1-Cyclopropyl-1H-pyrrole (Precursor)

The Paal-Knorr synthesis is one of the most direct and versatile methods for preparing N-substituted pyrroles.[9] The reaction proceeds by the condensation of a primary amine with a 1,4-dicarbonyl compound. In this protocol, we utilize 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate the required succinaldehyde (the 1,4-dicarbonyl).

Causality & Expertise: The choice of an acidic catalyst (e.g., acetic acid) is crucial. It serves two purposes: first, to catalyze the hydrolysis of the 2,5-dimethoxytetrahydrofuran acetal to the reactive dicarbonyl, and second, to protonate the carbonyl groups, activating them for nucleophilic attack by the cyclopropylamine. The subsequent cyclization and dehydration steps are also acid-catalyzed, leading to the formation of the aromatic pyrrole ring.[10]

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (100 mL) and water (50 mL).

-

Reagent Addition: Add cyclopropylamine (1.0 eq) to the stirred solvent mixture. Subsequently, add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise over 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate eluent).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.

-

Extraction: Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-cyclopropyl-1H-pyrrole as a clear oil.

Part 3.2: Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[7] It employs a specific electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8][11]

Causality & Expertise: The pyrrole ring is highly activated towards electrophilic substitution, with a reactivity comparable to phenol or aniline.[8] The reaction is highly regioselective for the C2 (alpha) position because the carbocation intermediate formed upon attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (beta) position (two resonance structures). The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and to moderate the reactivity of the pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[12]

-

Substrate Addition: Dissolve 1-cyclopropyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Then, add a 5 M sodium hydroxide (NaOH) solution to neutralize the mixture to a pH of ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[11]

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Product Characterization Data

Successful synthesis should be confirmed with analytical data. The following table summarizes key properties for the final product.

| Property | Value |

| Chemical Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| CAS Number | 1039758-67-2 |

| Appearance | Solid (Often reported as a low-melting solid or oil) |

| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, -CHO), ~7.0 (m, 1H, Pyrrole-H), ~6.8 (m, 1H, Pyrrole-H), ~6.2 (m, 1H, Pyrrole-H), ~3.6 (m, 1H, Cyclopropyl-CH), ~1.1 (m, 4H, Cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~180.0 (CHO), ~132.0, ~125.0, ~115.0, ~110.0 (Pyrrole-C), ~30.0 (Cyclopropyl-CH), ~8.0 (Cyclopropyl-CH₂) |

| Mass Spec (ESI+) | m/z 136.07 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

-

Recent Advancements in Pyrrole Synthesis. (2021). PubMed Central. [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2018). RSC Advances. [Link]

-

The Formylation of N,N-Dimethylcorroles. (2021). ACS Omega. [Link]

-

Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. (n.d.). CORE. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI. [Link]

-

Synthesis of Polysubstituted Pyrroles through the Tandem 1,3‐Addition/5‐endo‐dig Cyclization of 1‐(1‐Alkynyl)cyclopropyl Imines. (2016). Wiley Online Library. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Thieme Connect. [Link]

-

Vilsmeier-Haack Reaction. (2022). J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001).

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

-

Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. (2013). PubMed. [Link]

-

Pyrrole Synthesis - I. (2013). YouTube. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PubMed Central. [Link]

-

Pyrrole. (n.d.). Wikipedia. [Link]

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Senior Application Scientist's In-Depth Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents and advanced materials. 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde emerges as a compound of significant interest, embodying the convergence of two structurally important motifs: the pyrrole ring and the cyclopropyl group. The pyrrole scaffold is a cornerstone in numerous natural products and pharmacologically active molecules, while the cyclopropyl moiety is a well-established bioisostere used to enhance metabolic stability, potency, and solubility in drug candidates.[1][2][3]

This technical guide provides an in-depth exploration of this compound, CAS Number 1039758-67-2 .[4] We will delve into its fundamental properties, elucidate a robust synthetic pathway with mechanistic insights, detail its critical applications in drug discovery, and provide a validated experimental protocol for its preparation. This document is designed to serve as a practical and authoritative resource for professionals seeking to leverage this versatile intermediate in their research and development endeavors.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1039758-67-2 | [4] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | |

| Appearance | Liquid or Solid | [4] |

| Purity | ≥ 95% (by NMR) | [4] |

| MDL Number | MFCD12181369 | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

| SMILES String | O=Cc1cccn1C2CC2 | |

| InChI Key | PPAXARQIEKNOJI-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The introduction of a formyl group onto an electron-rich aromatic ring like pyrrole is most effectively achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering high yields and regioselectivity for the C2 position of the pyrrole nucleus.[5][6]

Causality of the Vilsmeier-Haack Reaction: The reaction's efficacy stems from the in-situ generation of a potent, yet relatively mild, electrophile known as the Vilsmeier reagent (a chloroiminium ion). This is crucial because pyrroles are sensitive to strong acids, which can induce polymerization. The Vilsmeier reagent is electrophilic enough to attack the electron-rich pyrrole ring but not so harsh as to cause degradation. The N-cyclopropyl group, being an electron-donating group, further activates the pyrrole ring towards this electrophilic attack, facilitating a smooth reaction.

Below is a diagram illustrating the synthetic pathway.

Caption: Vilsmeier-Haack synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

This compound is not merely a chemical curiosity; it is a strategic intermediate with significant applications.[4]

-

Pharmaceutical Development: This compound serves as a pivotal building block for synthesizing novel pharmaceuticals.[4] The aldehyde functional group is a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, allowing for the construction of complex molecular architectures. Its derivatives have been explored as potential anti-inflammatory and analgesic agents.[4][7]

-

Agrochemical Chemistry: The unique structural features of this molecule make it a valuable precursor in the design of new pesticides and herbicides, aiming for higher efficacy and improved environmental profiles.[7]

-

Material Science: It can be incorporated into the synthesis of advanced polymers and coatings, where the pyrrole moiety can contribute to conductive or photophysical properties.[7]

-

Chemical Biology: As a research tool, it is valuable for synthesizing probes to study biological pathways and mechanisms.[4][7] The cyclopropyl group often imparts resistance to metabolic degradation by cytochrome P450 enzymes, a desirable trait in drug design.[2]

The workflow for leveraging this compound in a typical drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on the established Vilsmeier-Haack methodology, adapted for this specific substrate.[5][6]

Materials and Reagents:

-

1-Cyclopropyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate trihydrate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, ice bath, and heating mantle

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the chloroiminium salt complex.

-

-

Formylation Reaction:

-

Re-cool the mixture to 0°C using an ice bath.

-

Add anhydrous DCM to the flask.

-

Prepare a solution of 1-cyclopropyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.

-

Add the pyrrole solution dropwise to the stirred Vilsmeier reagent suspension over 30-60 minutes, maintaining the temperature at 0-5°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture back to 0°C.

-

Prepare a solution of sodium acetate trihydrate (5.0 equivalents) in water.

-

Slowly and cautiously add the sodium acetate solution to the reaction mixture. An exothermic reaction will occur.

-

After the addition, heat the mixture to reflux for 15-20 minutes to ensure complete hydrolysis of the intermediate.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

-

Extraction and Purification:

-

Separate the organic layer (DCM).

-

Extract the aqueous layer twice with fresh portions of DCM.

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude aldehyde by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.

-

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when handling this compound and the reagents for its synthesis.

-

This compound: Classified as acutely toxic if swallowed (Acute Toxicity 3, Oral). The GHS pictogram is GHS06 (skull and crossbones), and the hazard statement is H301 (Toxic if swallowed). Avoid ingestion, inhalation, and contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

General Precautions: All operations should be conducted in a fume hood. Wear appropriate PPE at all times. In case of exposure, seek immediate medical attention.

Conclusion and Future Outlook

This compound stands out as a high-value synthetic intermediate. Its unique combination of an activatable pyrrole core, a versatile aldehyde handle, and a metabolism-stabilizing cyclopropyl group makes it an exceptionally useful tool for medicinal chemists and materials scientists. The robust and scalable Vilsmeier-Haack synthesis ensures its accessibility for a wide range of applications. As the demand for more sophisticated and effective small molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in driving innovation across the chemical sciences.

References

-

Štefane, B., & Polanc, S. (2004). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde Notes. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde IR Spectrum. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

This compound is a heterocyclic compound that has emerged as a significant building block in synthetic and medicinal chemistry.[1][2] Its unique molecular architecture, which combines an electron-rich pyrrole ring, a reactive aldehyde functional group, and a strained cyclopropyl moiety, imparts a distinct set of chemical properties and reactivity. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The fusion of these three components makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The pyrrole-2-carbaldehyde core is a scaffold found in numerous natural products and pharmacologically active compounds.[3][4][5] The N-cyclopropyl group is not merely a substituent; it is a well-recognized "bioisostere" and conformational constraint in drug design. The inclusion of a cyclopropyl ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, increasing potency, improving membrane permeability, and reducing off-target effects.[6][7] This guide will delve into the synthesis, properties, reactivity, and diverse applications of this potent chemical intermediate.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and research. This compound is typically a liquid or solid, depending on purity, with key identifying information summarized below.[1]

| Property | Value | Source(s) |

| CAS Number | 1039758-67-2 | [1][2] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | |

| Appearance | Liquid or Solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| SMILES String | O=Cc1cccn1C2CC2 | |

| InChI Key | PPAXARQIEKNOJI-UHFFFAOYSA-N |

Storage and Handling: The compound should be stored at 0-8°C to maintain its stability and integrity.[1]

Synthesis and Mechanistic Insight

The primary and most efficient method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[8][9][10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[11][12] For this compound, the substrate is N-cyclopropylpyrrole.

The causality behind this choice of reaction is twofold:

-

Reactivity of the Substrate: The pyrrole ring is highly activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom. This makes it an ideal substrate for the Vilsmeier-Haack reaction, which proceeds via an electrophilic aromatic substitution mechanism.[8][9]

-

Mild Reaction Conditions: Compared to other formylation methods like Friedel-Crafts acylation, the Vilsmeier-Haack reaction avoids the use of strong Lewis acids, which can lead to polymerization or degradation of sensitive pyrrole substrates.[10]

The reaction involves three key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an acid chloride, typically phosphoryl chloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12]

-

Electrophilic Attack: The electron-rich N-cyclopropylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent. The substitution preferentially occurs at the C2 position, which is the most electron-rich and sterically accessible position on the pyrrole ring.[8]

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10][12]

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized, self-validating procedure adapted from established methods for pyrrole formylation.[13]

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-Dimethylformamide (DMF, 1.1 eq.) in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF, maintaining the temperature between 10-20°C. Stir for 15 minutes after addition to allow for the complete formation of the complex.

-

Substrate Addition: Dilute the reaction mixture with a dry, non-polar solvent like ethylene dichloride. Cool the mixture to 5°C. Add a solution of N-cyclopropylpyrrole (1.0 eq.) in the same solvent dropwise over 1 hour.

-

Reaction: After addition, remove the ice bath and reflux the mixture for 15-20 minutes. The progress can be monitored by TLC.

-

Hydrolysis and Workup: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes to ensure complete hydrolysis of the intermediate.

-

Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde group, but its behavior is modulated by the electronic properties of the N-cyclopropylpyrrole ring.

The pyrrole ring is a π-excessive, electron-rich heteroaromatic system.[14] This electron-donating character reduces the electrophilicity of the attached carbonyl carbon. Consequently, pyrrole-2-carbaldehyde and its derivatives are generally less reactive towards nucleophiles than benzaldehyde but more reactive than benzaldehydes substituted with strong electron-donating groups.[14] The aldehyde functionality serves as a versatile handle for numerous chemical transformations, making the compound a key intermediate.[4]

Key Reactions

-

Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[4] These products are themselves valuable intermediates for synthesizing more complex heterocyclic systems or can be evaluated for biological activity.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a reliable method for C-C double bond formation. The reaction rate is expected to be slower than with benzaldehyde due to the reduced electrophilicity of the carbonyl carbon.[14]

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, further expanding its synthetic utility.

Caption: Synthetic utility of the aldehyde functional group.

Applications in Drug Discovery and Materials Science

The unique structural combination of this compound makes it a highly sought-after intermediate in several advanced fields.[1]

Pharmaceutical Development

The compound is a key starting material for synthesizing novel pharmaceuticals.[1][2] Research has shown its potential in the development of:

-

Anti-inflammatory and Analgesic Agents: The pyrrole scaffold is a component of several anti-inflammatory drugs.[1][5]

-

Neuropharmacological Agents: It has been utilized in the design of new drug candidates targeting neurological pathways.[1]

-

Anticancer and Antitubercular Agents: The broader class of pyrrole-2-carbaldehyde derivatives has demonstrated promise as antibacterial, antifungal, and anticancer agents.[4][5]

The strategic inclusion of the cyclopropyl group is a key element of its value in medicinal chemistry. This small, rigid ring can:

-

Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation.[6][7]

-

Increase Potency: By locking the molecule into a bioactive conformation, which is entropically more favorable for binding to a biological target.[6][7]

-

Improve Pharmacokinetics: By altering properties like lipophilicity, which can increase brain permeability and decrease plasma clearance.[6][7]

Other Applications

-

Organic Synthesis: It serves as a versatile building block for constructing complex heterocyclic compounds and natural products.[1][2]

-

Materials Science: The compound has potential use in formulating advanced polymers and coatings with tailored properties.[1][2]

-

Agrochemicals: It is a valuable intermediate in designing new, more effective, and environmentally benign pesticides or herbicides.[2]

Safety and Handling

According to safety data, this compound is classified as acutely toxic if swallowed.

-

GHS Pictogram: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

-

Storage Class: 6.1C (Combustible, acute toxic category 3)

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion

This compound stands out as a compound of significant interest due to its versatile reactivity and strategic importance in applied chemistry. Its structure, featuring a reactive aldehyde on an electron-rich N-cyclopropylpyrrole core, provides a robust platform for synthetic diversification. The proven benefits of the cyclopropyl moiety in modulating pharmacological properties underscore its value in modern drug discovery, particularly in the development of anti-inflammatory, analgesic, and neuropharmacological agents. As research continues to uncover new synthetic methodologies and biological activities, the role of this compound as a pivotal intermediate in creating innovative molecules for medicine and materials science is set to expand.

References

-

Reactivity of 1H-pyrrole-2-carbaldehyde in the presence of TDAE. ResearchGate. [Link]

-

This compound | 1039758-67-2. J&K Scientific. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Pyrrole-2-carboxaldehyde. PubChem. [Link]

-

1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Matrix Fine Chemicals. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

-

2-formyl pyrrole, 1003-29-8. The Good Scents Company. [Link]

-

Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

-

1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... ResearchGate. [Link]

-

1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

-

1H-Pyrrole-2-carbaldehyde, 50 g, CAS No. 1003-29-8. Carl ROTH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry and organic synthesis. With a molecular weight of 135.16 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This document details its physicochemical properties, provides a validated synthesis protocol, explores its characteristic reactivity, and discusses its current and potential applications, particularly in the realm of drug discovery. Furthermore, this guide includes a thorough examination of its spectroscopic signature and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

This compound is a distinct chemical entity characterized by the fusion of a pyrrole ring, an aldehyde functional group, and a cyclopropyl moiety. These structural features impart a unique combination of reactivity and conformational rigidity, making it a valuable intermediate in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 135.16 g/mol | [1][2][3] |

| Molecular Formula | C₈H₉NO | [1][2][3] |

| CAS Number | 1039758-67-2 | [1][2][3] |

| Physical Form | Solid | [1] |

| InChI | 1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2 | [1] |

| SMILES | O=Cc1cccn1C2CC2 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the N-cyclopropylation of pyrrole-2-carbaldehyde. Several synthetic strategies can be employed, with the Ullmann condensation being a robust and scalable method.

Recommended Synthesis Protocol: Ullmann Condensation

This protocol is based on the copper-catalyzed coupling of pyrrole-2-carbaldehyde with a cyclopropylating agent. The use of a ligand, such as a diamine, is crucial for achieving high yields and preventing side reactions.

Experimental Protocol:

-

Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add pyrrole-2-carbaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq.).

-

Solvent and Base: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Addition of Cyclopropylating Agent: Add cyclopropylboronic acid (1.5 eq.) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

-

Copper(I) Iodide: A common and effective catalyst for Ullmann-type reactions.

-

Ligand (DMEDA): Solubilizes the copper catalyst and accelerates the rate of reductive elimination, leading to higher product yields.

-

Base (K₂CO₃ or Cs₂CO₃): Activates the pyrrole nitrogen for nucleophilic attack. Cesium carbonate is often more effective due to its higher solubility and basicity.

-

Cyclopropylboronic Acid: A stable and readily available source of the cyclopropyl group.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following is a predictive analysis based on the known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the pyrrole ring protons, the aldehyde proton, and the cyclopropyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 9.7 | s |

| Pyrrole H5 | 7.1 - 7.3 | dd |

| Pyrrole H3 | 6.9 - 7.1 | dd |

| Pyrrole H4 | 6.2 - 6.4 | t |

| Cyclopropyl CH | 3.5 - 3.8 | m |

| Cyclopropyl CH₂ | 0.8 - 1.2 | m |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the pyrrole ring carbons, and the cyclopropyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 185 |

| Pyrrole C2 | 135 - 140 |

| Pyrrole C5 | 125 - 130 |

| Pyrrole C3 | 115 - 120 |

| Pyrrole C4 | 110 - 115 |

| Cyclopropyl CH | 30 - 35 |

| Cyclopropyl CH₂ | 5 - 10 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1660 - 1680 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch | 1100 - 1300 |

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the aldehyde group and fragmentation of the cyclopropyl ring.[4][5]

| Ion | Predicted m/z |

| [M]⁺ | 135 |

| [M-CHO]⁺ | 106 |

| [M-C₃H₅]⁺ | 94 |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of its three key structural components.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).

-

Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the aldehyde group at the 2-position will direct substitution to the 4-position.

-

Cyclopropyl Group: The cyclopropyl group is generally stable under many reaction conditions but can participate in ring-opening reactions under certain catalytic or radical conditions.

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activity. It is particularly useful in the construction of molecules for agrochemical and pharmaceutical applications, including the development of anti-inflammatory and analgesic agents.[6]

Safety and Handling

As a reactive aldehyde, this compound requires careful handling to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7] The container should be tightly sealed.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust if it is in solid form.

-

Stability: The compound may be sensitive to light and air over prolonged periods. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

This compound, with a molecular weight of 135.16 g/mol , is a valuable and versatile building block in modern organic synthesis. Its unique structural features and reactivity make it an important intermediate for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, its spectroscopic signature, and essential safety information to facilitate its effective use by researchers and scientists in the field.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

- Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- Google Patents. (n.d.). WO2011102794A1 - Processes for making cyclopropyl amide derivatives and intermediates associated therewith.

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686. [Link]

-

Vanderbilt University Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound AldrichCPR 1039758-67-2 [sigmaaldrich.cn]

- 2. WO2011102794A1 - Processes for making cyclopropyl amide derivatives and intermediates associated therewith - Google Patents [patents.google.com]

- 3. This compound AldrichCPR 1039758-67-2 [sigmaaldrich.com]

- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. vumc.org [vumc.org]

reactivity of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. The molecule's unique architecture, combining an electron-rich pyrrole ring, an electrophilic carbaldehyde, and a strained N-cyclopropyl group, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of its electronic properties, characteristic chemical transformations, and strategic applications. We will explore the causality behind its reactivity in key reaction classes including nucleophilic additions, electrophilic substitutions, and cycloadditions. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers in leveraging this versatile scaffold for the synthesis of complex molecular targets, particularly in the development of novel therapeutics.

Molecular Architecture and Physicochemical Properties

The is a direct consequence of the interplay between its three constituent functional groups. The N-cyclopropyl group, with its sp2-hybridized character, influences the aromaticity and nucleophilicity of the pyrrole ring. The 2-carbaldehyde function acts as a potent electron-withdrawing group, modulating the reactivity of the pyrrole core while serving as a primary handle for synthetic diversification.

Physicochemical Data Summary

A clear understanding of a reagent's physical properties is a prerequisite for its safe and effective use in any experimental workflow. The following table summarizes the key physicochemical data for this compound and its parent compound for reference.

| Property | This compound | 1H-Pyrrole-2-carboxaldehyde (Reference) | Data Source(s) |

| CAS Number | 1039758-67-2 | 1003-29-8 | [1][2] |

| Molecular Formula | C₈H₉NO | C₅H₅NO | [1][2] |

| Molecular Weight | 135.16 g/mol | 95.10 g/mol | [1][2] |

| Physical State | Solid / Oil | Beige Solid | [3] |

| Melting Point | Not widely reported | 43 - 47 °C | [3] |

| Boiling Point | Not widely reported | No information available | [3] |

| Flash Point | Not widely reported | 106 °C | [3] |

Note: Specific data for the title compound is limited; properties are often analogous to similar pyrrole-2-carbaldehydes.

Stability and Handling

Based on data for analogous structures, this compound is stable under normal laboratory conditions.[3] However, as with many aldehydes, prolonged exposure to air can lead to oxidation. Studies on related pyrrole aldehydes indicate potential instability and degradation, particularly in solution over time.[4]

Handling Recommendations:

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen).

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents to prevent uncontrolled reactions.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles and chemical-resistant gloves, should be worn.[3]

Synthesis of the Core Scaffold

The primary and most reliable method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole. The N-cyclopropyl substituent is typically installed prior to formylation.

Conceptual Workflow for Synthesis

The synthesis is a two-step process: N-alkylation of pyrrole with a cyclopropyl electrophile, followed by formylation of the resulting N-substituted pyrrole.

Caption: General synthetic workflow for this compound.

Protocol: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrrole

This protocol is adapted from the established procedure for the formylation of unsubstituted pyrrole, a robust and scalable method.[5]

Materials:

-

1-Cyclopropyl-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ethylene dichloride, anhydrous

-

Sodium acetate trihydrate

-

Deionized water, Ether, Saturated sodium carbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel under an inert atmosphere, add anhydrous DMF (1.1 moles). Cool the flask in an ice bath.

-

Slowly add POCl₃ (1.1 moles) to the DMF while maintaining the internal temperature between 10–20 °C. The formation of the phosphorus oxychloride-dimethylformamide complex is exothermic.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Pyrrole Addition: Re-cool the mixture in an ice bath and add anhydrous ethylene dichloride (250 ml).

-

Once the internal temperature is below 5 °C, add a solution of 1-cyclopropyl-1H-pyrrole (1.0 mole) in ethylene dichloride (250 ml) dropwise over 1 hour.

-

Reaction: After addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Copious evolution of hydrogen chloride will be observed.

-

Workup: Cool the mixture to room temperature. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in ~1 L of water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

Extraction: Cool the mixture and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with ether.

-

Washing & Drying: Combine all organic extracts and wash cautiously with saturated sodium carbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Core Reactivity and Synthetic Transformations

The molecule's reactivity is dominated by the aldehyde group, with secondary reactivity on the pyrrole ring. The cyclopropyl group is generally stable but can participate in specific cycloaddition reactions.

Nucleophilic Addition to the Carbonyl Group

The aldehyde's carbonyl carbon is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. This is the most common and synthetically valuable mode of reactivity.[6][7]

Caption: High-throughput workflow for Schiff base library synthesis.

This process allows for the rapid generation of hundreds of derivatives, which can then be screened for biological activity. The condensation reaction to form the Schiff base (imine) is often quantitative and can be performed in situ without purification. [8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its reactivity is a predictable yet versatile blend of classical aldehyde chemistry and nuanced heterocyclic behavior. The aldehyde function serves as a robust gateway for diversification, while the N-cyclopropyl pyrrole core provides a stable and medicinally relevant scaffold. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to fully exploit its synthetic potential, accelerating the discovery and development of next-generation pharmaceuticals and complex organic molecules.

References

-

Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde. Available from: [Link]

-

Chemistry LibreTexts. 9.5: Cycloaddition Reactions. (2023-08-04). Available from: [Link]

-

Strazisar, B. R., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Fatahala, S. S., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry. Available from: [Link]

-

Matsuura, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

-

ChemSpider Synthetic Pages. Friedel-Crafts Alkylation of pyrrole via pyrrole-2-carboxaldehyde. (2005-04-16). Available from: [Link]

-

Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions. (2023-09-21). Available from: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

-

Ghafuri, H., et al. (2012). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters. Available from: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde IR Spectrum. Available from: [Link]

- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

The Organic Chemistry Tutor. Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. (2024-03-25). Available from: [Link]

-

J&K Scientific. This compound | 1039758-67-2. Available from: [Link]

-

Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]

-

Greig, G., and Thynne, J. C. J. (1966). Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. Transactions of the Faraday Society. Available from: [Link]

-

Pesnot, T., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1-cyclopropyl-1H-pyrrole-2-carbaldehyde mechanism of formation

An In-Depth Technical Guide to the Formation of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry, known for imparting unique electronic and conformational properties to bioactive molecules.[1][2][3] This guide focuses on the most prevalent and efficient synthetic strategy: a two-step process involving the initial synthesis of the 1-cyclopropyl-1H-pyrrole precursor via the Paal-Knorr reaction, followed by its regioselective formylation using the Vilsmeier-Haack reaction. We will dissect the causality behind experimental choices, provide detailed, validated protocols, and illustrate the complex mechanisms with clear diagrams to support researchers in drug development and organic synthesis.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a sequential strategy that first constructs the N-substituted pyrrole core and then introduces the aldehyde functionality. This modular approach allows for high purity and control at each stage.

-

Stage 1: N-Cyclopropylpyrrole Synthesis via Paal-Knorr Reaction. This classic condensation reaction is an efficient method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine—in this case, cyclopropylamine.[4]

-

Stage 2: Formylation via Vilsmeier-Haack Reaction. The electron-rich 1-cyclopropyl-1H-pyrrole intermediate undergoes electrophilic aromatic substitution with a Vilsmeier reagent to install the carbaldehyde group regioselectively at the C2 position.[5][6][7]

The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Stage 1: Mechanism of 1-cyclopropyl-1H-pyrrole Formation

The Paal-Knorr synthesis provides a direct and high-yielding route to N-substituted pyrroles. The reaction is typically catalyzed by a Brønsted or Lewis acid.[4]

Mechanistic Breakdown

The reaction begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, the active 1,4-dicarbonyl compound. Cyclopropylamine, acting as a nucleophile, then engages in a series of condensation and cyclization steps.

-

Amine Condensation: The primary amine of cyclopropylamine attacks one of the carbonyl carbons of succinaldehyde, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal readily dehydrates to form an imine (Schiff base).

-

Intramolecular Cyclization: The remaining amino group attacks the second carbonyl, forming a five-membered ring.

-

Final Dehydration/Aromatization: A final dehydration step results in the formation of the aromatic pyrrole ring.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Stage 2: The Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The high reactivity of the pyrrole ring makes it an ideal substrate.[6]

Formation of the Vilsmeier Reagent

The true electrophile in the reaction, the Vilsmeier reagent (a chloroiminium ion), is formed in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

-

Causality: DMF, a weak nucleophile, attacks the electrophilic phosphorus center of POCl₃. The resulting adduct readily eliminates a stable dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[7] This reagent is the key species that will be attacked by the pyrrole ring.

Regioselective Electrophilic Substitution

The N-cyclopropylpyrrole ring attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution.

-

Expertise & Causality: The substitution occurs preferentially at the C2 (alpha) position rather than the C3 (beta) position. This regioselectivity is a hallmark of pyrrole chemistry and can be explained by examining the resonance structures of the cationic Wheland intermediate formed upon attack. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in a more stable intermediate compared to the intermediate from C3 attack, where the charge is delocalized over only two carbon atoms.

Hydrolysis to the Aldehyde

The resulting iminium salt is stable until an aqueous workup is performed. The addition of water hydrolyzes the iminium salt to yield the final this compound.

The complete mechanism is detailed in the diagram below.

Caption: Detailed mechanism of the Vilsmeier-Haack formylation of N-cyclopropylpyrrole.

Experimental Protocols

The following protocols are representative procedures derived from established methodologies for Paal-Knorr and Vilsmeier-Haack reactions.[4][8]

Protocol 1: Synthesis of 1-cyclopropyl-1H-pyrrole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Reagent Addition: Add cyclopropylamine (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to form the reagent.

-

Substrate Addition: Dissolve 1-cyclopropyl-1H-pyrrole (1.0 eq) in a minimal amount of an inert solvent like dichloromethane or 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is basic.

-

Extraction & Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by silica gel chromatography to yield the final product.

Data Presentation

The following table summarizes key quantitative data for the synthesis. Yields are representative and may vary based on scale and purification efficiency.

| Parameter | Stage 1: Paal-Knorr | Stage 2: Vilsmeier-Haack |

| Key Reagents | 2,5-Dimethoxytetrahydrofuran, Cyclopropylamine | DMF, POCl₃ |

| Solvent | Glacial Acetic Acid | Dichloromethane / DMF |

| Temperature | 110-120 °C | 0 °C to 50 °C |

| Typical Reaction Time | 2-4 hours | 2-4 hours |

| Typical Yield | 70-85% | 65-80% |

| Final Product MW | - | 135.16 g/mol [9] |

| Final Product Formula | - | C₈H₉NO[9] |

Conclusion

The formation of this compound is a robust and well-understood process rooted in fundamental organic reactions. The Paal-Knorr synthesis provides reliable access to the N-substituted pyrrole core, while the Vilsmeier-Haack reaction offers a highly regioselective and efficient method for C2-formylation. A thorough understanding of the underlying mechanisms—particularly the factors governing the stability of reaction intermediates—is crucial for optimizing reaction conditions and maximizing yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.

- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate.

- Synthesis of cyclopropanes. Organic Chemistry Portal.

-

Advances in the Synthesis of Cyclopropylamines . ACS Publications - Chemical Reviews. Available at: [Link]

-

Vilsmeier-Haack Reaction . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . MDPI. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions . Ommega Online Publishing Group. Available at: [Link]

-

A new avenue to the synthesis of highly substituted pyrroles . Sci-Hub. Available at: [Link]

-

Synthesis of substituted pyrroles from N-sulfonyl enamines . ACS Fall 2025. Available at: [Link]

-

Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes . ACS Publications - Organic Letters. Available at: [Link]

-

Vilsmeier–Haack reaction . Wikipedia. Available at: [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines . National Institutes of Health (NIH). Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . National Institutes of Health (NIH). Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . MDPI. Available at: [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation . Organic Chemistry Portal. Available at: [Link]

-

Pyrrole-2-carboxaldehyde . Organic Syntheses. Available at: [Link]

-

1H-Pyrrole-2-carboxaldehyde . NIST WebBook. Available at: [Link]

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation . MDPI. Available at: [Link]

-

A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine . ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound AldrichCPR 1039758-67-2 [sigmaaldrich.com]

starting materials for 1-cyclopropyl-1H-pyrrole-2-carbaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of complex bioactive molecules and functional materials.[1] Its unique structure, combining the aromatic pyrrole core with a strained cyclopropyl group, imparts distinct electronic and conformational properties that are leveraged in drug design. This guide provides a comprehensive overview of the principal synthetic pathway to this compound, focusing on the selection of starting materials, the rationale behind the chosen reactions, and detailed experimental protocols. The synthesis is logically dissected into two primary stages: the construction of the N-cyclopropylpyrrole core and its subsequent regioselective formylation.

Retrosynthetic Strategy

A robust and efficient synthesis of this compound is achieved through a two-step sequence. The retrosynthetic analysis identifies the formyl group as the last functionalization to be installed, pointing to a formylation reaction on an N-substituted pyrrole precursor. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its high efficiency and regioselectivity on electron-rich pyrroles.[2][3] This leads to the key intermediate, 1-cyclopropyl-1H-pyrrole. The N-cyclopropylpyrrole ring itself can be constructed via the classical Paal-Knorr or Clauson-Kaas synthesis, which involves the condensation of a primary amine—in this case, cyclopropylamine—with a 1,4-dicarbonyl compound or its synthetic equivalent.[4][5]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the 1-Cyclopropyl-1H-pyrrole Intermediate

The formation of the N-substituted pyrrole ring is the foundational step of the synthesis. The Clauson-Kaas reaction, which utilizes a stable 1,4-dicarbonyl surrogate, is a highly reliable and scalable method.

Principle and Choice of Starting Materials

The Clauson-Kaas synthesis involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (a stable cyclic acetal) under acidic conditions.[5] The acid catalyzes the hydrolysis of the acetal to generate the reactive, unisolated intermediate succinaldehyde (a 1,4-dialdehyde).[6] This intermediate then undergoes condensation with the primary amine, cyclization, and subsequent dehydration to form the aromatic pyrrole ring.

-

Nitrogen Source: Cyclopropylamine is selected as the primary amine to install the desired N-cyclopropyl substituent. It is a commercially available and relatively inexpensive starting material.[7]

-

1,4-Dicarbonyl Surrogate: 2,5-Dimethoxytetrahydrofuran is preferred over succinaldehyde itself, which is prone to polymerization. It serves as a stable, easily handled precursor that generates the required 1,4-dicarbonyl species in situ.[5][6]

Caption: Workflow for the synthesis of 1-cyclopropyl-1H-pyrrole.

Detailed Experimental Protocol

Materials:

-

Cyclopropylamine

-

2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (Sat. NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropylamine (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Add glacial acetic acid as the solvent and catalyst (typically 4-5 mL per 4 mmol of amine).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid. Repeat until effervescence ceases.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 1-cyclopropyl-1H-pyrrole by flash column chromatography or distillation to obtain a pure liquid.

C2-Formylation via the Vilsmeier-Haack Reaction

With the N-cyclopropylpyrrole core constructed, the final step is the introduction of the aldehyde functional group at the C2 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering excellent yield and regiocontrol.[8][9]

Mechanism and Rationale

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a specialized formylating agent, the Vilsmeier reagent.[2][10]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[11]

-

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C2 (alpha) position, as the resulting cationic sigma complex is better stabilized by resonance involving the nitrogen lone pair compared to attack at the C3 (beta) position.[2]

-

Aromatization and Hydrolysis: The intermediate sigma complex is deprotonated to restore the aromaticity of the pyrrole ring, forming an iminium salt. Subsequent aqueous workup hydrolyzes this iminium salt to yield the final aldehyde product.[10]

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Detailed Experimental Protocol

Materials:

-

1-Cyclopropyl-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-